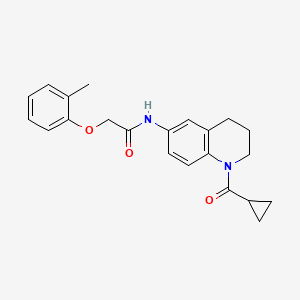
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate, also known as DMAT, is a small molecule inhibitor that has been developed for its potential use in cancer therapy. DMAT inhibits the activity of protein arginine methyltransferase 5 (PRMT5), which is involved in the regulation of gene expression and is overexpressed in many types of cancer.
作用机制
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate inhibits the activity of PRMT5, which is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins. PRMT5 plays a critical role in the regulation of gene expression, and its overexpression has been linked to the development and progression of cancer. By inhibiting PRMT5, Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate disrupts the methylation of key proteins involved in cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate has been shown to have a selective and potent inhibitory effect on PRMT5 activity, with minimal off-target effects on other enzymes. In preclinical models, Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is a highly specific inhibitor of PRMT5, which makes it a valuable tool for studying the role of PRMT5 in cancer and other diseases. However, Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate has some limitations for use in lab experiments. It is a small molecule inhibitor, which can limit its ability to penetrate cell membranes and reach its target in vivo. Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is also sensitive to degradation by proteases and other enzymes, which can affect its stability and activity.
未来方向
There are several potential future directions for research on Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate and its use in cancer therapy. One area of interest is the development of more potent and selective PRMT5 inhibitors, which could enhance the efficacy of Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate and overcome some of its limitations. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate in humans, and to determine the optimal dosing and administration schedule for this promising cancer therapy.
合成方法
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and requires careful control of reaction conditions to obtain high yields and purity.
科学研究应用
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
属性
IUPAC Name |
methyl 2-[(3,6-dichloropyridine-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3S/c1-5-9(11(19)20-2)21-12(15-5)17-10(18)8-6(13)3-4-7(14)16-8/h3-4H,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDYSHSHETURRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2855219.png)
![9-isobutyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2855220.png)
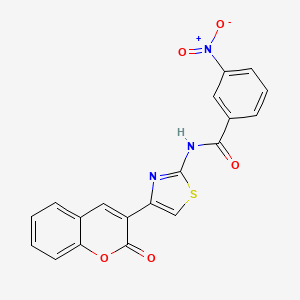
![4-acetyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2855223.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2855225.png)
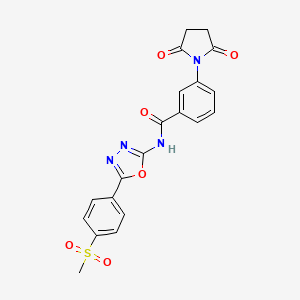
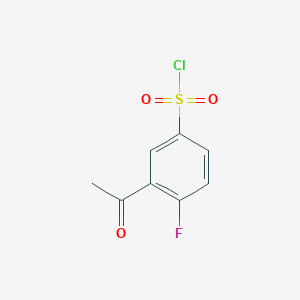
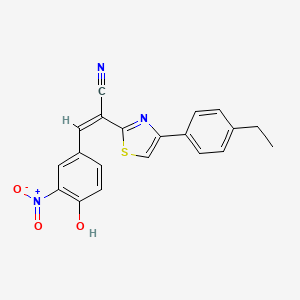


![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2855236.png)
![1-Bromo-3-(3-fluorophenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2855237.png)
